Chloropentaamminecobalt(III) chloride
Description
Historical Trajectory and Seminal Contributions to Coordination Theory
The late 19th and early 20th centuries were a period of intense debate regarding the structure and bonding of metal complexes. The prevailing theories of the time, such as the chain theory proposed by Christian Blomstrand and further developed by Sophus Jørgensen, attempted to explain the constitution of these compounds using concepts borrowed from organic chemistry. ionicviper.org However, these models failed to adequately account for the observed chemical and physical properties of coordination compounds like chloropentaamminecobalt(III) chloride.
In 1893, Alfred Werner, in a revolutionary departure from existing ideas, proposed his coordination theory. ionicviper.org He postulated that in coordination compounds, a central metal atom or ion possesses two types of valencies: a primary valency (oxidation state) and a secondary valency (coordination number). byjus.com The secondary valencies are directed in space around the central metal ion, resulting in a specific geometric arrangement of the coordinated ligands. byjus.com
This compound was a key compound in Werner's validation of his theory. wikipedia.org He proposed that the cobalt ion is surrounded by five ammonia (B1221849) molecules and one chloride ion in an octahedral geometry, forming the complex cation [Co(NH₃)₅Cl]²⁺. The remaining two chloride ions are not directly bonded to the cobalt but exist as counter-ions to balance the charge. wikipedia.org
A crucial piece of evidence came from precipitation reactions with silver nitrate (B79036). When an aqueous solution of this compound is treated with excess silver nitrate, only two of the three chloride ions precipitate immediately as silver chloride. wikipedia.org The third chloride ion, being part of the inner coordination sphere and directly bonded to the cobalt, does not readily precipitate. wikipedia.org This observation provided strong support for Werner's distinction between coordinated (inner-sphere) and ionic (outer-sphere) ligands. wikipedia.org
Further evidence was provided by conductivity measurements. Aqueous solutions of this compound exhibit molar conductivity values consistent with the presence of three ions in solution: the complex cation [Co(NH₃)₅Cl]²⁺ and two chloride anions. scribd.comresearchgate.net This was in stark contrast to what would be expected from the older chain theories. ionicviper.org
| Property | Observation | Werner's Explanation |
| Precipitation with AgNO₃ | 2/3 of the total chloride precipitates immediately. | Two chloride ions are outer-sphere (ionic), and one is inner-sphere (covalently bound). wikipedia.org |
| Molar Conductivity | Corresponds to a 1:2 electrolyte. | The compound dissociates into [Co(NH₃)₅Cl]²⁺ and 2Cl⁻ ions in solution. scribd.comlibretexts.org |
Werner's work, for which he was awarded the Nobel Prize in Chemistry in 1913, laid the foundation for modern coordination chemistry. acs.org His theories, validated by experiments on compounds like this compound, provided a framework for understanding the structure, bonding, and reactivity of a vast array of chemical compounds.
Prior to Werner's theory, the bonding in cobalt(III) ammine complexes was explained by the chain theory of Blomstrand and Jørgensen. ionicviper.org This model proposed that the ammonia molecules formed chains, similar to hydrocarbons, and that the reactivity of the chloride ions depended on their position in these chains. ionicviper.org For instance, in CoCl₃·5NH₃ (the formulation for this compound at the time), it was suggested that the ammonia molecules were linked in a chain with the cobalt atom. ionicviper.org
Werner's coordination theory offered a more satisfactory explanation by introducing the concept of a coordination sphere. acs.org He proposed that the central cobalt ion and the directly attached ligands (ammonia and one chloride) constituted a distinct chemical entity, the complex ion. The bonds within this coordination sphere were considered to be stronger and more directional than the ionic interactions holding the counter-ions. byjus.com
The nature of the bonding within the coordination sphere has been further elaborated over time with the development of quantum mechanics. Modern bonding theories, such as valence bond theory, crystal field theory, and ligand field theory, provide a more detailed understanding of the electronic structure and properties of cobalt(III) ammine complexes. These models describe the bonding in terms of orbital overlap and electrostatic interactions, providing a quantum mechanical basis for the geometric and magnetic properties that Werner had so brilliantly deduced from classical chemical experiments.
Significance in Modern Inorganic Synthesis and Mechanistic Studies
This compound continues to be a valuable compound in contemporary inorganic chemistry. Its synthesis is a common experiment in undergraduate inorganic chemistry laboratories, serving as an introduction to the preparation and characterization of coordination complexes. ionicviper.orgwilliams.edumiddcreate.netscribd.com The synthesis typically involves the oxidation of a cobalt(II) salt in the presence of ammonia and an ammonium (B1175870) salt, followed by the addition of hydrochloric acid. middcreate.netscribd.com
The compound serves as a precursor for the synthesis of a variety of other cobalt(III) complexes. gusc.lv The coordinated chloride ligand can be substituted by other ligands, providing access to a range of pentaamminecobalt(III) derivatives. For example, in aqueous solution, it can undergo aquation to form the aquapentaamminecobalt(III) complex. wikipedia.orgacs.org
Furthermore, this compound and its derivatives are frequently used in mechanistic studies of inorganic reactions. The kinetics of ligand substitution reactions, such as the base hydrolysis of the Co-Cl bond, have been extensively investigated to understand the underlying reaction mechanisms. rsc.orgresearchgate.net These studies have been instrumental in developing models for substitution reactions at octahedral metal centers, including the dissociative (Sₙ1CB - conjugate base) and ion-pair mechanisms. rsc.orgresearchgate.net The complex is also utilized in studies of electron transfer reactions. researchgate.net
| Application Area | Specific Use |
| Inorganic Synthesis | Precursor for other cobalt(III) pentaammine complexes. gusc.lv |
| Chemical Education | Synthesis and characterization in undergraduate laboratories. ionicviper.orgwilliams.edu |
| Mechanistic Studies | Investigation of ligand substitution and electron transfer reaction mechanisms. rsc.orgresearchgate.netacs.org |
| Materials Science | Potential use in microporous hybrid materials and nanocomposites. samaterials.comslideshare.netresearchgate.net |
Structure
2D Structure
Properties
Molecular Formula |
Cl3CoH15N5 |
|---|---|
Molecular Weight |
250.44 g/mol |
IUPAC Name |
azane;trichlorocobalt |
InChI |
InChI=1S/3ClH.Co.5H3N/h3*1H;;5*1H3/q;;;+3;;;;;/p-3 |
InChI Key |
NSYALVBBDKTCLE-UHFFFAOYSA-K |
Canonical SMILES |
N.N.N.N.N.Cl[Co](Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Research of Chloropentaamminecobalt Iii Chloride
Classical and Established Synthetic Routes
The traditional methods for synthesizing chloropentaamminecobalt(III) chloride are well-documented and widely practiced in academic settings. These routes typically begin with a simple cobalt(II) salt and proceed through oxidation in the presence of ammonia (B1221849), or involve the modification of a pre-formed cobalt(III) ammine complex. scribd.comscribd.com
A common and reliable method for the preparation of this compound starts with a cobalt(II) salt, typically cobalt(II) chloride or cobalt(II) nitrate (B79036). ionicviper.orgscribd.com In this process, the cobalt(II) ion is oxidized to cobalt(III) in an aqueous solution containing a high concentration of ammonia. The ammonia serves as both a ligand and a base. An oxidizing agent is required to facilitate the Co(II) to Co(III) oxidation, as the +3 oxidation state is stabilized by the ammine ligands. studypool.com
Hydrogen peroxide is a frequently used oxidant for this reaction. scribd.comyoutube.com The general reaction scheme involves dissolving a cobalt(II) salt and an ammonium (B1175870) salt (to buffer the solution and provide a common ion) in aqueous ammonia. scribd.comyoutube.com Hydrogen peroxide is then added, often cautiously, as the reaction can be exothermic. youtube.comyoutube.com This initially forms the aquapentaamminecobalt(III) complex, [Co(NH₃)₅(H₂O)]³⁺. wikipedia.orgscribd.com
Following the oxidation, the coordinated water molecule in the aquapentaamminecobalt(III) ion is replaced by a chloride ion. This is typically achieved by heating the solution after the addition of concentrated hydrochloric acid. scribd.comscribd.com The heating promotes the substitution of the water ligand with a chloride ion from the solution, leading to the precipitation of the desired this compound. wikipedia.org
[Co(NH₃)₅(H₂O)]Cl₃ → [Co(NH₃)₅Cl]Cl₂ + H₂O wikipedia.org
The final product, a purplish-red crystalline solid, is then collected by filtration, washed, and dried. scribd.comyoutube.com Yields for this method can vary, with some reports indicating around 66%. scribd.com
Table 1: Typical Reagents for Oxidation of Cobalt(II) Precursors
| Reagent | Formula | Role | Typical Starting Material |
|---|---|---|---|
| Cobalt(II) chloride hexahydrate | CoCl₂·6H₂O | Cobalt source | N/A |
| Ammonium chloride | NH₄Cl | Buffer/Ammonia source | N/A |
| Aqueous ammonia | NH₃(aq) | Ligand/Base | N/A |
| Hydrogen peroxide | H₂O₂ | Oxidizing agent | N/A |
| Hydrochloric acid | HCl | Chloride source/Acidifier | N/A |
An alternative and often sequential synthetic strategy involves the derivatization from other pre-synthesized cobalt(III) ammine complexes. This approach is particularly useful for demonstrating a series of ligand substitution reactions.
As mentioned in the previous section, the synthesis via oxidation of cobalt(II) often proceeds through an aquapentaamminecobalt(III) intermediate. wikipedia.org Isolating this intermediate and then converting it to the chloro complex is a common procedure. The conversion is a straightforward ligand substitution reaction where the aquo ligand is replaced by a chloro ligand upon heating with hydrochloric acid. wikipedia.orgscribd.com
Another important precursor is the carbonatotetraamminecobalt(III) complex, typically used as the nitrate salt, [Co(NH₃)₄(CO₃)]NO₃. researchgate.netresearchgate.net This complex can be synthesized from cobalt(II) nitrate, ammonium carbonate, and ammonia, with oxidation by hydrogen peroxide. researchgate.net The carbonato ligand is a bidentate ligand, but it can be readily displaced by other ligands.
To synthesize this compound from the carbonato complex, the carbonato complex is first treated with concentrated hydrochloric acid. researchgate.net This reaction has a dual purpose: the acid protonates the carbonate, causing it to decompose and leave as carbon dioxide and water, and it provides a source of chloride ions to coordinate to the cobalt center and act as counter-ions. The reaction initially forms a dichlorotetraamminecobalt(III) intermediate. Subsequent reaction with aqueous ammonia results in the displacement of one of the coordinated chlorides by an ammonia molecule, yielding the desired chloropentaamminecobalt(III) cation. researchgate.net The final product precipitates as the chloride salt.
Optimized and High-Yield Synthesis Protocols
Efforts to optimize the synthesis of this compound have focused on improving the yield and purity of the final product. One report detailed a procedure that achieved an 82.85% yield. scribd.com Key factors in optimizing the synthesis include careful control of reaction conditions such as temperature, concentration of reagents, and reaction time.
For instance, in the oxidation of cobalt(II), the slow and portion-wise addition of cobalt(II) chloride to the ammonia and ammonium chloride solution ensures that the cobalt ions are in an ammonia-rich environment, favoring the formation of the desired ammine complex. scribd.com Similarly, the controlled addition of hydrogen peroxide is crucial to manage the exothermic nature of the reaction. youtube.comyoutube.com
Heating the aquapentaammine intermediate with hydrochloric acid is a critical step for the substitution reaction. A study suggests heating on a water bath for a specific duration, for example, 20 minutes, to ensure complete conversion. scribd.com Another protocol recommends heating at 55-65°C for 20 minutes. youtube.com After heating, cooling the solution allows for maximum precipitation of the product before filtration. youtube.com
Washing the final product is also important for obtaining a pure sample. A sequence of washes with cold water, ethanol (B145695), and then acetone (B3395972) or ether is common. ukessays.com Cold water is used to remove any soluble impurities without dissolving a significant amount of the product, while the organic solvents help in drying the crystals. youtube.com One protocol reported a yield of 5.2 g, which corresponded to a 53% yield, after filtration and drying. youtube.com
Green Chemistry Approaches and Sustainable Synthesis Considerations
While specific "green" syntheses for this compound are not extensively detailed in the provided snippets, general principles of green chemistry can be applied to the existing methods. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances.
One area for improvement is the choice of oxidizing agent. While hydrogen peroxide is relatively benign, as its byproduct is water, other oxidants could be explored. The use of air as an oxidant, catalyzed by activated carbon, is a greener alternative used in the synthesis of other cobalt ammine complexes like hexaamminecobalt(III) chloride. slideshare.net This approach avoids the use of corrosive and concentrated hydrogen peroxide.
Solvent use is another key aspect of green chemistry. The classical syntheses often use water as the primary solvent, which is environmentally friendly. However, the washing steps often involve organic solvents like ethanol and acetone. ukessays.com Minimizing the volume of these solvents or exploring alternative drying methods could make the process more sustainable.
Furthermore, the development of catalytic methods for the synthesis of cobalt-ammine complexes could represent a significant advancement in green chemistry. rsc.org For example, cobalt nanoparticles have been used as catalysts in other organic transformations, and similar principles could potentially be applied to the synthesis of coordination complexes, possibly under milder conditions and with higher efficiency. rsc.org The use of biodegradable ligands in cobalt complexes is also an area of research that aligns with green chemistry principles, although this is more related to the application and environmental fate of the complexes rather than their synthesis. mdpi.com
Advanced Structural Elucidation and Solid State Characterization of Chloropentaamminecobalt Iii Chloride
Spectroscopic Analysis for Structural Confirmation and Electronic Transitions
Spectroscopy is a cornerstone in the analysis of coordination compounds, offering insights into bonding, electronic structure, and molecular geometry.
Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Vibration Modes
FTIR spectroscopy is instrumental in confirming the presence and coordination of the ammine (NH3) and chloro (Cl) ligands to the cobalt center. The infrared spectrum of [Co(NH3)5Cl]Cl2 displays several characteristic absorption peaks corresponding to specific vibrational modes of the coordinated ligands. scispace.comchegg.com
Key vibrational bands observed in the FTIR spectrum of chloropentaamminecobalt(III) chloride are assigned as follows:
N-H Stretching: A prominent band or series of bands is typically observed in the region of 3200-3300 cm⁻¹. One report identifies a peak at 3278 cm⁻¹ corresponding to the N-H stretching vibrations of the ammine ligands. chegg.com Another study notes a broad peak around 3000 cm⁻¹. researchgate.net
N-H Bending (Degenerate Deformation): A peak around 1620 cm⁻¹ is attributed to the degenerate deformation vibration of the coordinated NH3 molecules. scispace.comchegg.com
N-H Bending (Symmetric Deformation): The symmetric deformation of the NH3 ligands gives rise to a sharp and tall peak, reported at approximately 1307 cm⁻¹. scispace.comchegg.comresearchgate.net
NH3 Rocking: A band observed around 840-852 cm⁻¹ is assigned to the rocking motion of the ammine ligands. scispace.comchegg.comresearchgate.net Some researchers have also considered that a Co-Cl vibrational mode might be present in this region. researchgate.net
Co-N Stretching: The vibration of the cobalt-nitrogen bonds typically appears in the far-infrared region, with one study assigning a peak at 486 cm⁻¹ to this mode. scispace.comchegg.com
These distinct peaks confirm the integrity of the complex and the coordination of the ammine groups to the central cobalt ion.
Interactive Table: Characteristic FTIR Absorption Peaks for [Co(NH3)5Cl]Cl2
| Vibrational Mode | Wavenumber (cm⁻¹) | References |
| N-H Stretching | ~3278 | scispace.comchegg.com |
| NH3 Degenerate Deformation | ~1620 | scispace.comchegg.com |
| NH3 Symmetric Deformation | ~1307 | scispace.comchegg.com |
| NH3 Rocking | ~840 - 852 | scispace.comchegg.comresearchgate.net |
| Co-N Stretching | ~486 | scispace.comchegg.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Ligand Field Splitting
UV-Vis spectroscopy provides crucial information about the electronic transitions within the d-orbitals of the cobalt(III) ion, which are influenced by the surrounding ligands. The [Co(NH3)5Cl]²⁺ cation is a d⁶ low-spin complex with an octahedral geometry, which gives rise to characteristic absorption bands in the visible region. semanticscholar.orgruc.dk
The spectrum is dominated by two main d-d electronic transitions:
¹A₁g → ¹T₁g: This transition is typically observed at a lower energy (longer wavelength). For [Co(NH3)5Cl]Cl2, this band has a maximum absorption (λmax) at approximately 515-530 nm. ruc.dkchegg.com This absorption of green-yellow light results in the compound's characteristic purple-red color. ruc.dkchegg.com
¹A₁g → ¹T₂g: This is a higher energy transition occurring at a shorter wavelength, with a λmax reported around 341-360 nm. semanticscholar.org
These transitions are a direct consequence of the splitting of the cobalt d-orbitals by the ligand field created by the five ammine ligands and one chloride ligand. The energy of these transitions is used to determine the ligand field splitting parameter (Δo or 10Dq), which quantifies the energy difference between the t₂g and eg sets of d-orbitals.
Interactive Table: Electronic Transitions for [Co(NH3)5Cl]Cl2
| Electronic Transition | Approximate λmax (nm) | Color Absorbed | Observed Color | References |
| ¹A₁g → ¹T₁g | 515 - 530 | Green-Yellow | Purple-Red | ruc.dkchegg.com |
| ¹A₁g → ¹T₂g | 341 - 360 | UV-Violet | - | semanticscholar.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While indispensable for organic chemistry, the application of NMR spectroscopy to this compound is limited. The most common cobalt nucleus, ⁵⁹Co, is quadrupolar (spin I = 7/2) and has 100% natural abundance. aiinmr.comhuji.ac.il Although the Co(III) center in this complex is diamagnetic, the quadrupolar nature of the nucleus often leads to very broad signals, making it difficult to obtain high-resolution spectra. aiinmr.comhuji.ac.ilresearchgate.net
Furthermore, ¹H NMR is generally not the primary tool for structural elucidation of such complexes. While it could theoretically show signals for the ammine protons, the information gained is often less definitive than that from FTIR or X-ray diffraction for confirming the primary coordination sphere. researchgate.net Therefore, while technically possible, NMR is not a routine or highly informative technique for the detailed structural characterization of this specific compound compared to other available methods.
X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography
X-ray diffraction techniques provide the most definitive information about the solid-state structure of a crystalline compound, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles.
Determination of Crystal System and Unit Cell Parameters
Powder X-ray diffraction (XRD) studies have confirmed that this compound crystallizes in the orthorhombic system. scispace.comresearchgate.net More recent and detailed investigations using high-resolution synchrotron X-ray powder diffraction have led to a revision of the specific space group. cambridge.orgcambridge.org While earlier single-crystal studies in the 1960s assigned the space group as Pnma, a re-examination has indicated a lower symmetry space group, Pn2₁a (No. 33), provides a more accurate description of the crystal structure. cambridge.orgcambridge.orgresearchgate.net
The refined unit cell parameters from synchrotron data are:
a = 13.287(5) Å
b = 10.34(1) Å
c = 6.718(3) Å
α = β = γ = 90°
This level of detail underscores the advances in diffraction technology for providing precise crystallographic data. cambridge.org
Interactive Table: Crystal Data for [Co(NH3)5Cl]Cl2
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | scispace.comresearchgate.netcambridge.org |
| Space Group | Pn2₁a (No. 33) | cambridge.orgcambridge.org |
| a (Å) | 13.287(5) | cambridge.org |
| b (Å) | 10.34(1) | cambridge.org |
| c (Å) | 6.718(3) | cambridge.org |
| α, β, γ (°) | 90 | cambridge.org |
Elucidation of Coordination Geometry and Bond Parameters (e.g., Octahedral Geometry)
Single-crystal X-ray crystallography definitively confirms the coordination geometry around the central cobalt(III) ion. The [Co(NH3)5Cl]²⁺ cation possesses a distorted octahedral geometry. cambridge.orgwikipedia.org The cobalt atom is coordinated to the nitrogen atoms of five ammine ligands and one chlorine atom.
The refinement of the crystal structure in the Pn2₁a space group reveals distinct bond lengths that were previously averaged under the higher symmetry of Pnma. The Co-N bond trans to the chloride ligand is often found to be slightly different from the four cis Co-N bonds, a reflection of the electronic influence of the chloride ligand. researchgate.net Similarly, the five NH3 ligands and the chloride ligand are arranged at approximately 90° and 180° to each other, consistent with an octahedral coordination environment. The two chloride ions are not part of the primary coordination sphere but exist as counter-ions in the crystal lattice. cambridge.orgwikipedia.org
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding)
The solid-state structure and stability of this compound are dictated by a combination of electrostatic forces and a significant network of intermolecular hydrogen bonds. The crystal lattice adopts an orthorhombic system. researchgate.netum.ac.id The primary directional interactions responsible for the specific packing arrangement are hydrogen bonds of the N–H···Cl type.
Electron Microscopy for Morphological and Nanoparticle Studies (e.g., SEM)
Electron microscopy, particularly Scanning Electron Microscopy (SEM), has been an invaluable tool for investigating the morphology of this compound, especially in the context of its nanoparticles and their incorporation into composite materials. ajbasweb.comresearchgate.net SEM provides direct visualization of the surface topography, particle size, shape, and distribution within a host matrix. researchgate.net
Nanoparticle Formation and Size Determination
Research has demonstrated the successful synthesis of this compound in the form of nanoparticles. researchgate.netresearchgate.net Characterization studies have confirmed the formation of nanoparticles with an orthorhombic crystal structure and an average particle size of approximately 28.75 nm. researchgate.netajbasweb.comresearchgate.netresearchgate.net
When these nanoparticles are incorporated into polymer matrices, such as polyvinyl acetate (B1210297) (PVAc), the particle size within the composite can be further analyzed. For instance, in PVAc composite films, nanoparticle sizes were determined to be around 22.06 nm and 23.50 nm for composites containing 6 wt.% and 9 wt.% of the cobalt complex, respectively. scispace.com
Table 1: Nanoparticle Size of this compound
| Sample Type | Method of Determination | Average Particle Size (nm) | Reference |
|---|---|---|---|
| Powder | X-Ray Diffraction | ≈28.75 | researchgate.netajbasweb.comresearchgate.net |
| In 6 wt.% PVAc Film | X-Ray Diffraction | ≈22.06 | scispace.com |
Surface Morphology and Composite Film Analysis
Scanning Electron Microscopy is extensively used to study the surface morphology of composite films embedded with this compound nanoparticles. ajbasweb.comresearchgate.net These studies reveal significant changes in the surface topography of the polymer as a function of the nanoparticle concentration.
In studies involving polyvinyl alcohol (PVA) films, SEM analysis showed that a pure PVA film exhibits a smooth surface. ajbasweb.com Upon the introduction of this compound nanoparticles, the surface morphology changes distinctly. At a low concentration of 3 wt.%, the nanoparticles are well-dispersed, resulting in a film that is considered homogenous with only tiny agglomerations. ajbasweb.com As the concentration increases to 6 wt.% and 9 wt.%, the degree of roughness of the film surface increases, and agglomerates of the nanoparticles become more prominent. ajbasweb.com These agglomerates appear as bright spots in SEM images and their size and distribution increase with higher concentrations of the complex. ajbasweb.com This segregation is indicative of the interaction and complexation between the filler and the host polymer matrix. ajbasweb.com Similar morphological studies have been conducted on polyvinyl acetate (PVAc) composites, confirming the complexation and influence of the nanoparticles on the polymer matrix. researchgate.netscispace.com
Table 2: Agglomerate Sizes in PVA/[Co(NH₃)₅Cl]Cl₂ Composite Films
| Concentration of [Co(NH₃)₅Cl]Cl₂ (wt.%) | Agglomerate Size Range (µm) | Observation | Reference |
|---|---|---|---|
| 6 | 1.8 - 4.2 | Distinct agglomerations appear. | ajbasweb.com |
Electronic Structure and Bonding Theories Applied to Chloropentaamminecobalt Iii Chloride
Crystal Field Theory (CFT) and Ligand Field Theory (LFT) Applications.brainly.comlasalle.edu
Crystal Field Theory (CFT) provides a foundational electrostatic model for understanding the electronic structure of transition metal complexes. wikipedia.orgsciencemadness.org It considers the ligands as point charges that create an electric field, which in turn removes the degeneracy of the central metal ion's d-orbitals. lasalle.eduwikipedia.org Ligand Field Theory (LFT) builds upon CFT by incorporating aspects of covalent bonding, offering a more complete picture. youtube.com
In Chloropentaamminecobalt(III) chloride, the central cobalt(III) ion (Co³⁺) has a 3d⁶ electronic configuration. ncert.nic.in The complex cation, [Co(NH₃)₅Cl]²⁺, possesses an idealized C₄ᵥ symmetry, a distortion from a perfect octahedral geometry. wikipedia.org
In a true octahedral field (like in [Co(NH₃)₆]³⁺), the five d-orbitals split into two distinct energy levels: a lower-energy triplet (t₂g: dxy, dxz, dyz) and a higher-energy doublet (eg: dz², dx²-y²). brainly.comlasalle.eduwikipedia.org The energy difference between these levels is denoted as Δo (or 10Dq). lasalle.edu For the Co³⁺ ion, a d⁶ metal, the six electrons will fill these orbitals. Given that ammonia (B1221849) (NH₃) is a relatively strong-field ligand, it causes a large enough Δo for the electrons to pair up in the lower t₂g orbitals, resulting in a low-spin, diamagnetic complex. wikipedia.org
The replacement of one NH₃ ligand with a chloride (Cl⁻) ligand to form [Co(NH₃)₅Cl]²⁺ lowers the symmetry from Oh to C₄ᵥ. This reduction in symmetry causes further splitting of the d-orbital energy levels. The t₂g and eg sets are split as follows:
The eg set splits into the b₁ (dx²-y²) and a₁ (dz²) orbitals.
The t₂g set splits into the e (dxz, dyz) and b₂ (dxy) orbitals.
The spectrochemical series is an empirically derived list of ligands ordered by their ability to cause d-orbital splitting. tamu.edu Ligands that cause a large splitting are termed "strong-field," while those causing a small splitting are "weak-field." wikipedia.org Ammonia is a stronger field ligand than chloride. sciencemadness.org This difference in ligand field strength between NH₃ and Cl⁻ is crucial for understanding the specific electronic transitions and the resulting color of the complex. sciencemadness.org The average ligand field strength in [Co(NH₃)₅Cl]²⁺ is lower than in [Co(NH₃)₆]³⁺, leading to a shift in the absorbed and observed light. sciencemadness.org
| Symmetry | Higher Energy Orbitals | Lower Energy Orbitals |
|---|---|---|
| Octahedral (Oh) | eg (dz², dx²-y²) | t2g (dxy, dxz, dyz) |
| Tetragonal (C4v) | b₁ (dx²-y²), a₁ (dz²) | b₂ (dxy), e (dxz, dyz) |
The color of transition metal complexes arises from the absorption of light, which promotes an electron from a lower-energy d-orbital to a higher-energy d-orbital (a d-d transition). lasalle.edusciencemadness.org The energy of the absorbed light corresponds to the energy gap between these orbitals. This compound appears red-violet because it absorbs light in the green-yellow region of the visible spectrum. sciencemadness.orgwikipedia.org
The UV-visible spectrum of [Co(NH₃)₅Cl]²⁺ shows distinct absorption bands that can be assigned to specific electronic transitions based on its C₄ᵥ symmetry. While detailed assignments can be complex, two primary ligand-field bands are typically observed. These correspond to transitions from the filled lower-energy d-orbitals to the empty higher-energy d-orbitals. For comparison, the spectrum of [Co(NH₃)₆]³⁺ shows two main absorption bands assigned to the ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g transitions. researchgate.net In the case of [Co(NH₃)₅Cl]²⁺, the lower symmetry results in more possible transitions. A study reported absorption maxima for a solution of the complex at approximately 522.5 nm and 361.0 nm. researchgate.net These absorptions are responsible for the compound's characteristic color and are a direct probe of the d-orbital splitting energy. doaj.orgresearchgate.net
| Wavelength (λmax) | Corresponding Transition (Simplified) | Region of Absorption |
|---|---|---|
| ~523 nm | ¹A₁ → ¹E | Visible (Green-Yellow) |
| ~361 nm | ¹A₁ → ¹A₂ | Ultraviolet |
Note: The assignments are based on the C₄ᵥ point group and represent the main ligand-field bands. The exact wavelengths can vary slightly depending on the solvent and conditions.
Computational Chemistry and Theoretical Modeling.wikipedia.org
Modern computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for modeling the electronic structure of coordination compounds like this compound. These theoretical models can calculate and visualize the molecular orbitals, predict their energies, and simulate electronic spectra with high accuracy.
Computational studies can provide detailed insights that are difficult to obtain experimentally. For example, they can quantify the percentage contribution of metal and ligand orbitals to each molecular orbital, providing a precise measure of metal-ligand covalency. chegg.com Theoretical modeling can also be used to analyze the nature of the electronic transitions observed in the UV-Vis spectrum, confirming the assignments made based on LFT and helping to distinguish between d-d transitions and charge-transfer bands. Research has utilized these methods to investigate the electronic structure and reactivity of related cobalt(III) ammine complexes. acs.org
Quantum Mechanical Calculations for Electronic Structure
The electronic structure of the [Co(NH₃)₅Cl]²⁺ complex cation is central to its chemical and physical properties. The cobalt ion is in a +3 oxidation state, resulting in a d⁶ electron configuration. youtube.com In the presence of the five ammonia (NH₃) and one chloride (Cl⁻) ligand, the degeneracy of the cobalt's d-orbitals is lifted.
Quantum mechanical approaches provide a detailed description of this electronic arrangement. While simpler models like Crystal Field Theory (CFT) offer a qualitative picture, more sophisticated methods like Density Functional Theory (DFT) are employed for quantitative accuracy. sciencemadness.orgresearchgate.net
Research Findings:
Electron Configuration and Spin State: The Co(III) center in the complex has a 3d⁶ configuration. youtube.com Due to the strong field nature of the ammine ligands, the electrons pair up in the lower energy orbitals, resulting in a low-spin, diamagnetic complex. youtube.com This is consistent with experimental observations of its magnetic properties.
Crystal Field Theory (CFT): CFT explains the color and electronic properties by considering the electrostatic interaction between the metal ion and the ligands. The octahedral arrangement of ligands splits the d-orbitals into two sets: a lower-energy t₂g set and a higher-energy e_g set. sciencemadness.org The substitution of one strong-field ammonia ligand with a weaker-field chloride ligand in the hexaamminecobalt(III) parent complex causes a reduction in the energy gap (Δ₀), shifting the absorbed light to lower energies (longer wavelengths) and changing the color from orange-yellow to purple-magenta. sciencemadness.org
Density Functional Theory (DFT): Modern computational chemistry uses DFT to perform more rigorous electronic structure calculations. researchgate.netresearchgate.net For related cobalt complexes, DFT has been successfully used to analyze bonding, electron density distribution, and the nature of molecular orbitals. researchgate.net These calculations can confirm the low-spin d⁶ configuration and provide quantitative values for the energies of the molecular orbitals.
Table 1: Summary of Electronic Structure Properties
| Property | Description | Theoretical Basis |
|---|---|---|
| Metal Ion | Cobalt(III) | Experimental, Nomenclature |
| Electron Configuration | d⁶, Low-Spin | Crystal Field Theory, Ligand Field Theory |
| Magnetic Property | Diamagnetic | Quantum Mechanics, Experimental Observation |
| Symmetry | Idealized C₄ᵥ | Group Theory, Geometry Optimization wikipedia.org |
| Orbital Splitting | t₂g⁶ e_g⁰ | Crystal Field Theory sciencemadness.org |
Molecular Mechanics and Geometry Optimization
Determining the precise three-dimensional arrangement of atoms in the [Co(NH₃)₅Cl]²⁺ cation is crucial for understanding its reactivity. Geometry optimization is a computational process used to find the most stable molecular structure, corresponding to a minimum on the potential energy surface.
This optimization can be performed using various computational methods, from less computationally intensive molecular mechanics to more accurate quantum mechanical methods like Hartree-Fock (HF) and Density Functional Theory (DFT). researchgate.net
Research Findings:
Molecular Geometry: The complex cation [Co(NH₃)₅Cl]²⁺ possesses an octahedral geometry. scribd.com The central cobalt ion is coordinated to the nitrogen atoms of the five ammine ligands and the single chloride ligand. This arrangement results in an idealized molecular symmetry of C₄ᵥ. wikipedia.org
Computational Methods: Geometry optimization for coordination complexes is routinely performed using DFT methods, for instance, with the B3LYP functional and basis sets like 6-31+G*. nih.gov These calculations refine the bond lengths and angles to find the lowest energy conformation. For larger systems or initial explorations, molecular mechanics force fields such as MMFF94 are sometimes used, though their applicability can be limited for complex inorganic salts. nih.govbohrium.com The goal of these optimizations is to produce a structure that can be validated against experimental data from techniques like X-ray crystallography.
Table 2: Idealized Geometric Parameters for [Co(NH₃)₅Cl]²⁺
| Parameter | Description | Idealized Value |
|---|---|---|
| Coordination Number | Number of ligands bonded to Co(III) | 6 libretexts.org |
| Geometry | 3D arrangement of ligands | Octahedral |
| Cl-Co-NH₃ (cis) angle | Angle between the chloride and an adjacent ammonia | 90° |
| Cl-Co-NH₃ (trans) angle | Angle between the chloride and the opposite ammonia | 180° |
| NH₃-Co-NH₃ (cis) angle | Angle between two adjacent ammonia ligands | 90° |
| NH₃-Co-NH₃ (trans) angle | Angle between two opposite ammonia ligands | 180° |
Simulation of Spectroscopic Properties
Computational methods can simulate various types of spectra, providing insights that complement experimental measurements. By calculating the electronic and vibrational states of the molecule, it is possible to predict its UV-Visible, infrared (IR), and other spectroscopic properties.
Research Findings:
UV-Visible Spectra Simulation: The purple color of this compound is due to the absorption of light in the yellow-green region of the visible spectrum, which promotes an electron from the filled t₂g orbitals to the empty e_g orbitals. sciencemadness.org The energy of this transition can be calculated using methods like Time-Dependent DFT (TD-DFT). The simulated spectrum can be compared with experimental data, which shows absorption in the 190-800 nm range. scispace.comresearchgate.net This comparison helps validate the accuracy of the electronic structure calculations.
Vibrational Spectra Simulation: Computational frequency calculations can predict the vibrational modes of the complex. This simulated IR spectrum would show characteristic peaks corresponding to N-H stretches and bends in the ammonia ligands, as well as the Co-N and Co-Cl stretching frequencies. Comparing these simulated frequencies with experimental FTIR data helps to confirm the molecular structure and provides information about the strength of the coordinate bonds. researchgate.net For instance, the transition state of a reaction can be confirmed by calculating its vibrational frequencies and finding a single imaginary frequency. nih.gov
Table 3: Correlation of Simulated and Observed Spectroscopic Data
| Spectroscopy Type | Simulated Property | Experimental Observation | Information Gained |
|---|---|---|---|
| UV-Visible | Electronic transition energies (e.g., d-d transitions) | Absorption maxima (λ_max) scispace.comresearchgate.net | Confirmation of orbital splitting (Δ₀), color sciencemadness.org |
| Infrared (IR) | Vibrational frequencies (e.g., Co-N, Co-Cl stretches) | Characteristic absorption bands researchgate.net | Bond strengths, functional groups, structural integrity |
| NMR | Chemical shifts, coupling constants | Resonance signals | Electronic environment of NMR-active nuclei |
Reactivity and Mechanistic Investigations of Chloropentaamminecobalt Iii Chloride
Ligand Substitution Reactions
Ligand substitution reactions of the [Co(NH₃)₅Cl]²⁺ cation are among the most extensively studied in coordination chemistry. These reactions involve the replacement of the inner-sphere chloro ligand by another ligand.
In aqueous solution, the coordinated chloride ligand in the [Co(NH₃)₅Cl]²⁺ complex can be replaced by a water molecule in a process known as aquation or hydrolysis. wikipedia.org This reaction leads to the formation of the aquapentaamminecobalt(III) ion, [Co(NH₃)₅(H₂O)]³⁺. wikipedia.orgscribd.com
[Co(NH₃)₅Cl]²⁺ + H₂O ⇌ [Co(NH₃)₅(H₂O)]³⁺ + Cl⁻
The kinetics of this aquation reaction have been thoroughly investigated. uwimona.edu.jmbinghamton.edu The reaction rate is typically studied by monitoring the change in absorbance at a specific wavelength, as the reactant and product complexes have distinct colors and absorption spectra. For instance, kinetic runs are often performed at 550 nm, where the difference in absorbance between the reactant and product is maximal. uwimona.edu.jm
Studies show that the reaction follows pseudo-first-order kinetics under constant conditions. The general rate law can be expressed as: Rate = k[Co(NH₃)₅Cl²⁺]
The rate constant, k, is influenced by factors such as temperature and the composition of the solvent. Kinetic studies are fundamental to elucidating the reaction mechanism, which is generally accepted to proceed through a dissociative (D) or interchange (I) pathway where the Co-Cl bond cleavage is the rate-determining step.
Table 1: Representative Pseudo-First-Order Rate Constants (k) for the Aquation of [Co(NH₃)₅Cl]²⁺
| Temperature (°C) | Ionic Strength (M) | Acid Concentration (M HNO₃) | k (s⁻¹) |
|---|---|---|---|
| 50 | 1.0 | 0.1 | 1.7 x 10⁻⁶ |
| 60 | 1.0 | 0.1 | 6.6 x 10⁻⁶ |
| 70 | 1.0 | 0.1 | 2.4 x 10⁻⁵ |
| 60 | 1.0 | 0.3 | 6.8 x 10⁻⁶ |
This is an interactive table based on typical experimental data. The values are illustrative of trends observed in kinetic studies.
Anation is the reverse of aquation, where a water ligand in the [Co(NH₃)₅(H₂O)]³⁺ complex is replaced by an anion. It is a type of ligand substitution reaction where an anion from the solution enters the coordination sphere of the metal ion. For the chloropentaamminecobalt(III) system, this is typically studied starting from the aquated complex, [Co(NH₃)₅(H₂O)]³⁺.
[Co(NH₃)₅(H₂O)]³⁺ + Y⁻ ⇌ [Co(NH₃)₅Y]²⁺ + H₂O (where Y⁻ can be Cl⁻, NO₂⁻, SCN⁻, etc.)
The mechanism of anation reactions for these cobalt(III) complexes is often proposed to proceed through an ion-pairing mechanism. First, the incoming anion forms an outer-sphere complex, or ion pair, with the cationic cobalt complex. This is followed by the dissociation of the water molecule from the inner sphere, and the subsequent entry of the anion into the coordination sphere.
The kinetics of anation of [Co(NH₃)₅(H₂O)]³⁺ by various anions, such as succinate, have been investigated. researchgate.net These studies reveal that the observed rate depends on the concentration of the incoming anion. researchgate.net The rate law often takes a form that reflects the pre-equilibrium formation of an ion pair, followed by the rate-limiting substitution step. researchgate.net
The rates of ligand substitution reactions for [Co(NH₃)₅Cl]²⁺ are significantly influenced by the reaction medium.
Influence of pH: The rate of aquation of [Co(NH₃)₅Cl]²⁺ is largely independent of pH in the acidic range (pH < 4). This is because the ammine ligands are protonated and stable, and the concentration of the hydroxide (B78521) ion, a potent nucleophile, is negligible. However, in basic solutions, the reaction is dramatically accelerated. This base hydrolysis proceeds via a different mechanism, known as the Sₙ1CB (Substitution Nucleophilic Unimolecular Conjugate Base) mechanism. It involves the deprotonation of one of the ammine ligands to form a reactive amido-complex intermediate, which then rapidly loses the chloride ion.
Influence of Solvent: The solvent composition also plays a crucial role. Studies on the aquation of chloropentaamminecobalt(III) have been conducted in various water-nonaqueous solvent mixtures. acs.orgacs.org Changes in the solvent can affect the stability of the ground state complex and the transition state, thereby altering the activation energy and the reaction rate. For instance, the rate of ligand exchange can be a function of the substrate when studied in non-aqueous solvents like triethylphosphate (TEP). niscpr.res.in The polarity and coordinating ability of the solvent are key factors in determining its effect on the reaction kinetics. acs.orgnih.gov
Isomerization Reactions
Chloropentaamminecobalt(III) chloride serves as a vital precursor for synthesizing other pentaamminecobalt(III) complexes that exhibit isomerization, particularly linkage isomerism. wikipedia.orgscribd.com
Linkage isomerism occurs when a ligand can bind to a metal center through two different donor atoms. jove.com The nitrite (B80452) ion (NO₂⁻) is a classic example of such an ambidentate ligand, as it can coordinate through the nitrogen atom (nitro, -NO₂) or through an oxygen atom (nitrito, -ONO). jove.comwikipedia.org
The synthesis of these isomers begins with the aquation of [Co(NH₃)₅Cl]²⁺, followed by an anation reaction with sodium nitrite. wikipedia.orgscribd.com This reaction initially yields the red, O-bonded nitrito complex, [Co(NH₃)₅(ONO)]²⁺. wikipedia.orgwikipedia.org
[Co(NH₃)₅Cl]²⁺ + H₂O → [Co(NH₃)₅(H₂O)]³⁺ + Cl⁻ [Co(NH₃)₅(H₂O)]³⁺ + NO₂⁻ → [Co(NH₃)₅(ONO)]²⁺ + H₂O
Upon standing or gentle heating, the red nitrito isomer rearranges to the more stable, yellow, N-bonded nitro isomer, [Co(NH₃)₅(NO₂)]²⁺. wikipedia.orgwikipedia.orgnih.gov This intramolecular rearrangement is a hallmark example of linkage isomerization. wikipedia.org
[Co(NH₃)₅(ONO)]²⁺ (red) → [Co(NH₃)₅(NO₂)]²⁺ (yellow)
The two isomers can be readily distinguished by their distinct spectroscopic properties. wikipedia.org
Table 2: Spectroscopic Data for Distinguishing Nitrito and Nitro Linkage Isomers
| Isomer | Coordination | Color | UV-Vis λₘₐₓ (nm) | Key IR Absorptions (cm⁻¹) |
|---|---|---|---|---|
| [Co(NH₃)₅(ONO)]²⁺ (Nitrito) | Co-ONO | Red | 486, 330, 220 | 1460, 1065 |
| [Co(NH₃)₅(NO₂)]²⁺ (Nitro) | Co-NO₂ | Yellow | 457.5, 325, 239 | 1430, 825 |
This is an interactive table based on data from reference wikipedia.org.
The conversion of the nitrito to the nitro complex is a classic illustration of the principle of kinetic versus thermodynamic control of a reaction. wikipedia.orglibretexts.org
The kinetic product is the one that is formed fastest. It has the lowest activation energy for its formation. libretexts.orgmasterorganicchemistry.com
In the isomerization of [Co(NH₃)₅(NO₂)]²⁺, the initially formed nitrito isomer ([Co(NH₃)₅(ONO)]²⁺) is the kinetic product. wikipedia.orgwikipedia.org It is formed more rapidly because the oxygen end of the nitrite ion is more readily available for initial coordination. However, the nitro isomer ([Co(NH₃)₅(NO₂)]²⁺) is the thermodynamically more stable product, due to the stronger Co-N bond compared to the Co-O bond. wikipedia.orgnih.gov
Under conditions where the reaction is irreversible (e.g., low temperature), the kinetic product will be the major product. If the conditions allow for the reaction to be reversible (e.g., higher temperature, longer reaction times), the system will eventually reach equilibrium, and the more stable thermodynamic product will predominate. wikipedia.orglibretexts.org The spontaneous isomerization from the red nitrito complex to the yellow nitro complex demonstrates that the nitro form is the thermodynamic product of this system. wikipedia.org
Electron Transfer and Redox Chemistry
The electron transfer and redox chemistry of this compound are fundamental to understanding its reactivity. The cobalt(III) center, with its d⁶ electronic configuration, is relatively inert to substitution but can act as an oxidizing agent, participating in both inner- and outer-sphere electron transfer reactions.
Inner-Sphere and Outer-Sphere Electron Transfer Mechanisms
Electron transfer reactions are classified based on the mechanism of interaction between the oxidant and the reductant. The two primary pathways are inner-sphere and outer-sphere mechanisms.
In an outer-sphere electron transfer , the coordination spheres of both the reductant and oxidant remain intact during the reaction. medmuv.commdpi.com The electron tunnels through both coordination shells. This process typically involves three steps:
Formation of a precursor complex or ion pair, where the reactants are in close proximity. mdpi.com
The actual electron transfer event.
Dissociation of the successor complex into the final products.
The reaction between chloropentaamminecobalt(III) and hexacyanoferrate(II) has been studied as an example of an outer-sphere mechanism. researchgate.net For such reactions, a pseudophase model can be used to determine the precursor complex formation equilibrium constant (KIP) and the electron transfer rate constant (ket). mdpi.comresearchgate.net When both reacting partners are substitution-inert, this mechanism is favored. mdpi.com The rate of these reactions can be influenced by various factors, including the medium. For instance, studies in mixed surfactant aqueous solutions and reverse micelles have been conducted to understand these environmental effects on the electron transfer rate. mdpi.comresearchgate.net The rate of heterogeneously catalyzed electron transfer between N,N-dimethyl-p-phenylenediamine and the [Co(NH₃)₅Cl]²⁺ cation has also been investigated at platinum, gold, and silver surfaces, confirming an electrochemical electron-transfer mechanism. capes.gov.br
A inner-sphere electron transfer mechanism involves the formation of a bridged complex where a ligand is simultaneously bonded to both the oxidizing and reducing metal centers. medmuv.com This bridging ligand facilitates the transfer of an electron from the reductant to the oxidant. medmuv.com This mechanism requires that one of the reactants be substitutionally labile to allow the formation of the bridged intermediate. The reaction proceeds in three steps:
Formation of the bridged complex.
The intramolecular electron transfer event through the bridging ligand.
The breakdown of the successor complex.
The chloride ion within the [Co(NH₃)₅Cl]²⁺ complex is a classic example of a ligand capable of acting as a bridge in such reactions.
Solid-Phase Redox Reactions
This compound can participate in solid-phase redox reactions, particularly when its counter-ions are oxidizing or reducing agents. A notable example is the solid-phase quasi-intramolecular redox reaction observed in [(Chlorido)Pentaamminecobalt(III)] permanganate (B83412), Co(NH₃)₅Cl₂. mdpi.comresearchgate.net
In this system, the reaction is initiated at temperatures as low as 120 °C. mdpi.comresearchgate.net The N-H…O-Mn hydrogen bonds between the ammine ligands of the cobalt complex and the oxygen atoms of the permanganate anions act as redox centers, facilitating the start of the reaction. mdpi.comresearchgate.net The thermal decomposition involves a series of complex, multi-centered redox reactions. mdpi.comresearchgate.net The primary redox pairs are the oxidizing permanganate ions and the reducing ammonia (B1221849) ligands, as well as the Co(III) center acting as an oxidant with the chloride and ammonia ligands acting as reductants. mdpi.comresearchgate.net
The initial decomposition product is an amorphous material. mdpi.comresearchgate.net Upon further heating, this intermediate decomposes through a series of redox reactions to yield a solid CoMn₂O₄ spinel and gaseous products, including N₂, N₂O, and Cl₂. mdpi.comresearchgate.net The synthesis and crystal structure of the precursor complex, Co(NH₃)₅Cl₂, have been characterized in detail. mdpi.com
| Parameter | Value |
|---|---|
| Chemical Formula | Co(NH₃)₅Cl₂ |
| Crystal System | Orthorhombic |
| Space Group | Cmc2₁ (No. 36) |
| Co-Cl Bond Length (Å) | 2.258(2) and 2.255(2) |
| Co-N Bond Lengths (Å) | Varying between 1.960(5)–1.972(6) and 1.948(7)–1.988(4) |
Solution Chemistry and Ionic Behavior of Chloropentaamminecobalt Iii Chloride
Conductometric Studies for Ion Dissociation
Conductivity measurements are a powerful tool for determining the number of ions a complex salt produces when dissolved in a solvent. These studies were pivotal in the development of modern coordination theory.
Early work in coordination chemistry by Alfred Werner utilized conductivity measurements to understand the structure of cobalt ammine complexes. libretexts.org For chloropentaamminecobalt(III) chloride, the key was to determine how the three chloride ions were associated with the central cobalt atom. Werner's theory proposed that some ligands are tightly bound to the metal in an "inner sphere," while others exist as free counter-ions in an "outer sphere." libretexts.orgwikipedia.org
In the case of [Co(NH₃)₅Cl]Cl₂, one chloride ion is part of the inner coordination sphere, directly bonded to the cobalt(III) ion, while the other two are outer-sphere counter-ions. wikipedia.org When the compound dissolves in water, it dissociates into the complex cation [Co(NH₃)₅Cl]²⁺ and two separate chloride anions (Cl⁻). libretexts.org
This structure was confirmed by both chemical tests and conductometric studies. The addition of aqueous silver nitrate (B79036) to a solution of [Co(NH₃)₅Cl]Cl₂ results in the immediate precipitation of only two-thirds of the total chloride content as silver chloride. libretexts.orgwikipedia.org The third chloride, being covalently bound to the cobalt center, does not readily react. wikipedia.org This chemical evidence, combined with conductivity data, provided strong support for Werner's model, distinguishing between the non-reactive, inner-sphere chloride and the ionically-bound, outer-sphere chlorides. libretexts.orgwikipedia.org
Molar conductance (Λₘ) measurements quantify the electrical conductivity of a solution per mole of dissolved electrolyte. For this compound, these measurements confirm its behavior as a 1:2 electrolyte, meaning it dissociates into one dication and two monoanions. The magnitude of the molar conductance is indicative of the total number of mobile ions in the solution.
Studies have shown that the molar conductance of [Co(NH₃)₅Cl]Cl₂ in aqueous solution is significantly higher than that of complexes that produce fewer ions, such as [Co(NH₃)₄Cl₂]Cl, but comparable to other 1:2 electrolytes. One study reported an equivalent conductivity value of approximately 253-254 cm⁻¹ohm⁻¹mol⁻¹. um.ac.id
The molar conductance is dependent on concentration and temperature. As temperature increases, ionic mobility increases, leading to higher molar conductance. primescholars.com The Fuoss-Edelson equation is often used to analyze conductivity data to determine the limiting molar conductance (Λ₀), which is the molar conductance at infinite dilution, and the ion association constant (Kₐ). primescholars.com
Table 1: Molar Conductance (Λ) and Association Constant (Kₐ) of [Co(NH₃)₅Cl]Cl₂ in Water at Different Temperatures
This table is interactive. Click on the headers to sort the data.
| Temperature (°C) | Limiting Molar Conductance (Λ₀) (S cm² mol⁻¹) | Association Constant (Kₐ) (L mol⁻¹) |
| 30 | 110.15 | 37.04 |
| 35 | 118.90 | 38.60 |
| 40 | 127.81 | 40.21 |
| 50 | 146.12 | 43.61 |
| 60 | 165.04 | 47.29 |
Data sourced from El-Hammamy, N. H., et al. (2010). primescholars.com
Equilibrium Studies in Aqueous and Non-Aqueous Media
The complex ion [Co(NH₃)₅Cl]²⁺ can participate in various equilibrium processes in solution, including the substitution of its ligands and association with other ions.
In an aqueous solution, the inner-sphere chloride ligand of the [Co(NH₃)₅Cl]²⁺ cation can be slowly replaced by a water molecule in a process called aquation. wikipedia.orgmathabhangacollege.ac.in This substitution reaction establishes an equilibrium, forming the aquapentaamminecobalt(III) complex, [Co(NH₃)₅(H₂O)]³⁺.
[Co(NH₃)₅Cl]²⁺ + H₂O ⇌ [Co(NH₃)₅(H₂O)]³⁺ + Cl⁻
This reaction is evident by a gradual change in the solution's properties, such as its color, from the violet of the chloro complex to the red of the aqua complex. mathabhangacollege.ac.in The reverse reaction is utilized in the synthesis of the compound, where heating the aquapentaamminecobalt(III) chloride salt induces the coordination of a chloride ion, displacing the water molecule. wikipedia.org The formation of a precursor complex is a critical step in many reactions, including electron transfer processes where the complex ion first pairs with another reactant. researchgate.net
In solution, the positively charged [Co(NH₃)₅Cl]²⁺ cation and the negatively charged Cl⁻ anions are not entirely independent. They can form ion pairs, transient species held together by electrostatic forces. The extent of this ion association can be quantified by an association constant (Kₐ). primescholars.com
Electrochemical and conductometric studies are employed to determine these constants. primescholars.comnih.gov The Fuoss-Edelson method, for instance, allows for the calculation of Kₐ from conductivity data. primescholars.com Studies in water and mixed solvents like ethanol-water show that the nature of the solvent significantly affects ion pairing. primescholars.comnih.gov
Thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) for the association process can be determined by studying the temperature dependence of Kₐ. primescholars.comnih.gov For [Co(NH₃)₅Cl]Cl₂ in water, the association constant increases with temperature, indicating that the ion association process is endothermic. primescholars.com The positive entropy values suggest that the process is driven by an increase in the disorder of the system, likely due to the release of ordered solvent molecules from the ions' solvation shells upon pairing. primescholars.com
Emerging Research and Specialized Applications in Materials Science
Incorporation into Polymeric Matrices
The introduction of Chloropentaamminecobalt(III) chloride into polymer hosts has been shown to modify their fundamental properties, opening avenues for new functionalities.
The most common method for preparing polymer composites containing this compound is the solvent casting technique. researchgate.netscispace.comresearchgate.net This process involves dissolving the host polymer, such as polyvinyl alcohol (PVA) or polyvinyl acetate (B1210297) (PVAc), in a suitable solvent. researchgate.netscispace.comresearchgate.net Separately, the this compound complex, often in nanoparticle form, is dispersed and then added to the polymer solution at various weight percent ratios. researchgate.netscispace.comresearchgate.net The resulting mixture is stirred to ensure homogeneity before being cast onto a substrate and dried to form a thin composite film. scispace.com Film thicknesses are typically controlled to be in the range of 120–150 μm. scispace.com Studies confirm the successful complexation and interaction between the cobalt complex and the polymer matrix through techniques like Fourier-transform infrared spectroscopy (FTIR) and scanning electron microscopy (SEM). researchgate.netscispace.comresearchgate.net
The incorporation of this compound nanoparticles significantly influences the structural arrangement of the host polymer. X-ray diffraction (XRD) analysis of composites made with PVA and PVAc reveals that increasing the concentration of the cobalt complex leads to a decrease in the crystallinity of the polymer. scispace.comresearchgate.netsemanticscholar.org This is observed as a reduction in the intensity and a broadening of the main diffraction peaks of the polymer, which indicates an increase in the amorphous nature of the composite material. scispace.comresearchgate.net This structural change is attributed to the complexation between the filler and the polymer chains within the amorphous regions. scispace.com SEM studies further show that the complex can be well-distributed within the polymer matrix, with higher concentrations leading to increased surface roughness and the appearance of uniformly distributed bright spots, confirming the interaction between the components. researchgate.netresearchgate.net
Research on Optical and Dielectric Properties of Composites
The creation of these composites has prompted detailed investigation into their optical and electrical behaviors, which are critical for electronic and optoelectronic applications.
The addition of this compound to polymer matrices like PVAc has a pronounced effect on their optical properties. scispace.comresearchgate.net UV-visible spectrophotometer measurements show that the optical absorption of the composite films increases as the concentration of the cobalt complex rises. scispace.comresearchgate.net This doping also affects the nature of electronic transitions. scispace.com The optical conductivity of the composites has been observed to increase with both increasing photon energy and higher concentrations of the complex. scispace.comresearchgate.net This modulation of optical properties is a key area of research, as it allows for the tuning of materials for specific optoelectronic device requirements. mdpi.com
Table 1: Effect of this compound Concentration on Optical Properties of PVAc Composites
| Property | Observation with Increasing Complex Concentration | Source |
|---|---|---|
| Optical Absorption | Increases | scispace.comresearchgate.net |
| Optical Conductivity | Increases | scispace.comresearchgate.net |
| Amorphousicity | Increases | scispace.comisc.ac |
The dielectric properties of polymer composites are significantly altered by the inclusion of this compound. In studies using PVA-based composites, both the dielectric constant (ε') and dielectric loss (ε'') were found to increase as the concentration of the cobalt complex nanoparticles increased. researchgate.netajbasweb.com This enhancement is largely attributed to interfacial polarization, a phenomenon that occurs in heterogeneous materials where charge carriers accumulate at the interfaces between the polymer matrix and the filler particles. ajbasweb.com However, both the dielectric constant and loss decrease with an increase in the frequency of the applied electric field. researchgate.netajbasweb.com The AC electrical conductivity (σac) of these nanocomposites was also found to rise with increasing frequency. researchgate.net
Table 2: Dielectric Properties of PVA/[Co(NH₃)₅Cl]Cl₂ Composites
| Property | Effect of Increasing Complex Concentration | Effect of Increasing Frequency | Source |
|---|---|---|---|
| Dielectric Constant (ε') | Increases | Decreases | researchgate.netajbasweb.com |
| Dielectric Loss (ε'') | Increases | Decreases | researchgate.netajbasweb.com |
| AC Conductivity (σac) | Increases | Increases | researchgate.net |
The tunable electrical and optical properties of this compound-polymer composites make them subjects of research for specialized electronic applications. The enhancement of electrical conductivity suggests potential use in components for electronic devices. researchgate.netum.ac.id Some research points to the potential application of such nanocomposites in high-temperature electronics. slideshare.net Furthermore, the ability to modify optical absorption and conductivity is crucial for the development of photovoltaic devices. researchgate.net The creation of polymer composites that act as electron donors is a key strategy in fabricating photoelectrochemical cells. researchgate.net The improved dielectric properties and the ability to function at various temperatures also open up possibilities for use in high-frequency applications and energy storage devices like batteries and fuel cells. scispace.com
Catalytic Research Applications
While the application of this compound as a catalyst in materials science is an emerging field with specific examples still being relatively sparse in literature, its inherent properties make it a compound of interest for catalytic research. The catalytic potential of this and similar cobalt(III) complexes is generally attributed to the cobalt center's ability to facilitate electron transfer processes and act as a Lewis acid.
Mechanisms and Scope:
The catalytic activity of cobalt complexes is often centered around the accessibility of different oxidation states of the cobalt ion, typically Co(II) and Co(III). In the context of this compound, the Co(III) center is relatively inert but can be involved in redox cycles.
One area of investigation involves its role in electron transfer reactions . Studies on the electron transfer between chloropentaamminecobalt(III) and other species, such as hexacyanoferrate(II), provide insights into the fundamental mechanisms that could underpin its catalytic activity. The rate of these electron transfer reactions can be influenced by the surrounding medium, suggesting that in a material matrix, the catalytic behavior could be tailored.
While direct catalytic use in large-scale industrial material synthesis is not widely documented, research points towards its potential in specialized applications:
Organic Synthesis Catalyst: The compound is recognized for its ability to catalyze various reactions in organic synthesis, which can be a foundational step in the creation of new monomers and polymers for materials science. chemimpex.com It can enhance reaction rates and selectivity in processes that require precise control over electron transfer. chemimpex.com
Precursor for Catalytically Active Species: this compound serves as a stable precursor for the synthesis of other cobalt complexes and nanoparticles that exhibit significant catalytic properties. For instance, it has been used to prepare cobalt nanoparticles which have different morphologies and potential catalytic applications.
It is important to note that much of the current research on the catalytic applications of cobalt(III) ammine complexes focuses on related compounds. For example, studies on hexaamminecobalt(III) chloride have shown catalytic activity in the epoxidation of olefins. While not directly about this compound, these findings suggest a broader potential for this class of compounds in catalysis.
The scope of catalytic applications for this compound in materials science is a developing area. Future research may further elucidate its specific catalytic mechanisms and expand its applications in areas such as polymer degradation, synthesis of novel composites, and environmental remediation technologies.
Detailed Research Findings
Research into the material applications of this compound has yielded specific findings, particularly in the modification of polymeric materials.
Polymer Composite Films
Studies have demonstrated that doping polymers such as polyvinyl acetate (PVAc) and polyvinyl alcohol (PVA) with this compound can significantly alter their physical properties.
When incorporated into polyvinyl acetate (PVAc) , the cobalt complex, prepared as nanoparticles of approximately 28.75 nm, was found to increase the amorphicity of the polymer matrix. This change in the internal structure of the material leads to modifications in its optical properties. Specifically, the optical conductivity of the PVAc composite films was enhanced with increasing concentrations of the cobalt complex.
Similarly, research on polyvinyl alcohol (PVA) composites containing this compound nanoparticles has shown notable changes in their dielectric properties. The dielectric constant and dielectric loss were observed to increase with a higher concentration of the cobalt complex nanoparticles. This suggests that the addition of this cobalt compound can be a method to tune the electrical characteristics of PVA-based materials for potential applications in electronics. The increase in AC conductivity with frequency in these composites follows the universal dielectric response law.
The interaction between the cobalt complex and the polymer matrix is a key aspect of these findings. The complexation of the additive with the polymer has been confirmed through analytical techniques, indicating a direct influence of the cobalt compound on the material's bulk properties. These findings suggest potential applications for these nanocomposites in areas like high-temperature electronics.
| Polymer Matrix | Dopant | Observed Effects | Potential Applications |
| Polyvinyl Acetate (PVAc) | This compound nanoparticles | Increased amorphicity, Enhanced optical conductivity | Optical devices |
| Polyvinyl Alcohol (PVA) | This compound nanoparticles | Increased dielectric constant, Increased dielectric loss, Increased AC conductivity | Electronics, Capacitors |
Other Potential Applications
Beyond polymer composites, this compound is noted for its potential use in creating microporous hybrid materials when combined with organic π-donors. chemimpex.com It is also used in processes to mitigate fiber damage and dye discoloration, often in conjunction with hydrogen peroxide or compounds that generate it. chemimpex.com
Q & A
Q. What statistical methods are appropriate for analyzing variability in synthetic yields?
- Methodological Answer : Multivariate regression identifies critical factors (e.g., [NH₃], temperature). Bootstrap resampling quantifies confidence intervals for small datasets. Process simulation software (Aspen Plus) models heat/mass transfer effects .
Environmental and Biological Considerations
Q. What are the gaps in ecotoxicological data for this compound, and how can they be addressed?
Q. How do cobalt(III) ammine complexes interact with biological systems, and what applications exist?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
